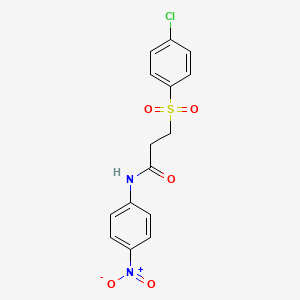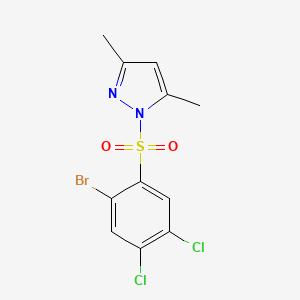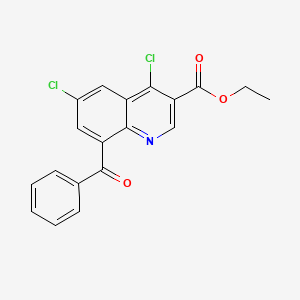![molecular formula C25H29N3O3S B2492099 2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862825-94-3](/img/structure/B2492099.png)
2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Hypoglycemic Activity
- Receptor Binding Sites : Research has shown that related benzamide compounds have a role in lowering blood glucose levels. These compounds, such as p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, are thought to act on insulin-releasing receptor sites of pancreatic beta cells, similar to how sulfonylurea drugs function (Brown & Foubister, 1984).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : A study on related 1,3,4-thiadiazoles derivatives found that they exhibit antimicrobial and antifungal activities. These compounds were sensitive to both Gram-positive and Gram-negative bacteria, and also showed antifungal activity against Candida albicans (Sych et al., 2019).
Synthesis and Characterization for Biological Studies
- Synthesis and Characterization : The synthesis of related benzamide compounds and their characterization for potential biological applications, such as antimicrobial agents, has been a focus in the field. For example, new quinazolines with potential antimicrobial properties have been synthesized and evaluated (Desai et al., 2007).
- Cardiac Electrophysiological Activity : The synthesis of N-substituted imidazolylbenzamides, which includes compounds related to 2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide, has shown potential in cardiac electrophysiological activity. These compounds have been compared to other class III agents in clinical trials (Morgan et al., 1990).
Antiviral Evaluation
- Antiviral Activity : Spirothiazolidinone derivatives, which share structural similarities with the benzamide , have been evaluated for their antiviral activity. Specific compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Anticancer Research
- Anticancer Evaluation : Related benzamide derivatives have been synthesized and evaluated for anticancer activity. Some compounds showed promising results against various cancer cell lines, highlighting the potential of benzamides in cancer treatment (Ravinaik et al., 2021).
Properties
IUPAC Name |
2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-5,7,9-11,16,19H,6,8,12-15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNSAOWOJUBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)

![3-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)
![4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2492023.png)


![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2492039.png)
